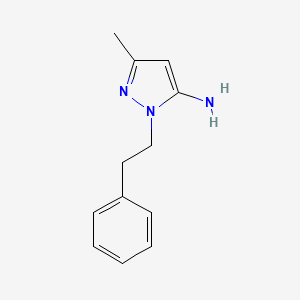

Pyrazole, 5-amino-3-methyl-1-phenethyl-

Description

Contextualization of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the synthesis of a wide array of functional molecules. beilstein-journals.orgnih.gov The pyrazole ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. rsc.orgnih.gov The versatility of the pyrazole core allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. rsc.org

The significance of pyrazole derivatives is underscored by their presence in numerous commercial drugs. nih.govnih.gov Beyond pharmaceuticals, pyrazole derivatives are also investigated for their applications in agrochemicals and materials science, where they can function as herbicides, fungicides, and components of dyes and polymers. beilstein-journals.org The continued exploration of pyrazole chemistry is driven by the quest for novel compounds with enhanced efficacy and selectivity for various biological targets. rsc.org

Rationale for Investigating Pyrazole, 5-amino-3-methyl-1-phenethyl- as a Core Chemical Scaffold

The general rationale for investigating a compound like Pyrazole, 5-amino-3-methyl-1-phenethyl- stems from the proven utility of the 5-aminopyrazole scaffold as a versatile building block in organic synthesis. beilstein-journals.org The amino group at the 5-position serves as a key functional handle for further chemical modifications, allowing for the construction of more complex fused heterocyclic systems such as pyrazolopyridines and pyrazolopyrimidines. rsc.org

The specific substituents on the pyrazole ring—a methyl group at the 3-position and a phenethyl group at the 1-position—would be expected to modulate the compound's physicochemical properties, such as its solubility, lipophilicity, and steric profile. These modifications can, in turn, influence its biological activity and potential applications. For instance, the phenethyl group, with its aromatic ring and ethyl spacer, could engage in different binding interactions with biological targets compared to a simple phenyl group.

However, a comprehensive search of scientific literature and chemical databases indicates a notable lack of specific research focused on Pyrazole, 5-amino-3-methyl-1-phenethyl-. While its close analog, 5-amino-3-methyl-1-phenylpyrazole, is a well-documented and commercially available intermediate for the synthesis of various compounds, the phenethyl derivative remains largely unexplored in academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(2-phenylethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10-9-12(13)15(14-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCIRWLDRLTXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200308 | |

| Record name | Pyrazole, 5-amino-3-methyl-1-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52281-20-6 | |

| Record name | Pyrazole, 5-amino-3-methyl-1-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052281206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 5-amino-3-methyl-1-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of Pyrazole, 5 Amino 3 Methyl 1 Phenethyl

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with distinct electronic properties. The presence of the 5-amino group, a potent electron-donating group, significantly activates the pyrazole ring towards electrophilic attack. This activation is primarily directed to the C4 position, which is ortho and para to the activating amino group and meta to the deactivating influence of the ring nitrogens. nih.gov

A key example of electrophilic substitution is the Vilsmeier-Haack reaction. While the parent compound 5-amino-3-methyl-1-phenylpyrazole can be challenging to formylate directly, its acetylated derivative, 5-acetylamino-3-methyl-1-phenylpyrazole, readily undergoes formylation at the C4 position. researchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the C4 carbon. researchgate.netwikipedia.org This transformation is a critical step in the synthesis of more complex fused heterocyclic systems. researchgate.net

Another documented electrophilic substitution is the reaction with 2-formylbenzoic acid, which results in the formation of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. researchgate.net In this reaction, the C4 atom of the pyrazole acts as the nucleophile, attacking the aldehyde carbon of 2-formylbenzoic acid, leading to a cyclization that forms the benzofuranone ring system attached at the C4 position. researchgate.net

Reactivity of the 5-Amino Group: Functionalization and Derivatization

The exocyclic 5-amino group is a primary nucleophilic center in the molecule, making it a focal point for a wide array of chemical transformations. encyclopedia.pubresearchgate.net Its reactivity is central to the synthesis of numerous derivatives and complex heterocyclic structures. chemimpex.comguidechem.com

Acylation, Alkylation, and Condensation Reactions

The nucleophilic nature of the 5-amino group allows it to be readily acylated, alkylated, and condensed with various electrophiles.

Acylation: The amino group can be converted to an amide through reactions with acylating agents. For instance, it reacts with chloroacetyl chloride in the presence of a base like potassium carbonate to yield N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide. researchgate.net Similarly, treatment with an acetic acid/acetic anhydride (B1165640) mixture affords the corresponding 5-acetylamino derivative. researchgate.net

Condensation Reactions: The amino group undergoes condensation with carbonyl compounds to form Schiff bases or enaminones. A notable reaction involves the condensation with 6-methyl-4-oxo-4H- mdpi.com-benzopyran-3-carboxaldehyde. chemicalbook.com This reaction can lead to two different products depending on the conditions, demonstrating the versatile reactivity of the amino group. chemicalbook.com It also reacts with reagents like ethoxymethylenemalononitrile (B14416) and ethyl 2-cyano-3-ethoxyacrylate, where the amino group displaces the ethoxy group to form substituted aminomethylene derivatives. researchgate.net These products are valuable intermediates for further cyclization reactions.

| Reagent | Product Type | Reference |

| Chloroacetyl chloride | N-acylated pyrazole | researchgate.net |

| Acetic anhydride | N-acylated pyrazole | researchgate.net |

| 6-methyl-4-oxo-4H- mdpi.com-benzopyran-3-carboxaldehyde | Pyrazolo[3,4-b]pyridine or aminomethylene chromanone | chemicalbook.com |

| Ethoxymethylenemalononitrile | Substituted aminomethylene pyrazole | researchgate.net |

| Ethyl 2-cyano-3-ethoxyacrylate | Substituted aminomethylene pyrazole | researchgate.net |

Role in Heterocyclization and Fused Ring Formation

The 5-amino group is a critical building block for the synthesis of fused pyrazole systems, particularly pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. beilstein-journals.orgnih.gov The general strategy involves reacting 5-amino-3-methyl-1-phenylpyrazole with a 1,3-bielectrophilic partner, which enables the construction of a six-membered pyridine (B92270) ring fused to the pyrazole core.

The derivatives formed from condensation reactions (as described in 3.2.1) are often designed for subsequent intramolecular cyclization. For example, the product from the reaction with ethyl 2-cyano-3-(3-methyl-1-phenyl-1H-pyrazol-5-ylamino)acrylate can be cyclized to form a 4-oxo-pyrazolo[3,4-b]pyridine-5-carbonitrile using AlCl₃ or a 4-chloro-pyrazolo[3,4-b]pyridine-5-carbonitrile using POCl₃. researchgate.net

Another powerful method is the multicomponent reaction. The reaction of 5-amino-3-methyl-1-phenylpyrazole with benzylidenemalononitrile (B1330407) in ethanol (B145695) with a piperidine (B6355638) catalyst yields 6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile directly. researchgate.net Similarly, reactions with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) can produce tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can be further transformed into other fused systems. nih.govresearchgate.net

Reactivity at the 3-Methyl Group

The methyl group at the C3 position is generally the least reactive site on the molecule for ionic reactions. Unlike the nucleophilic amino group or the activated C4 position, the C3-methyl group lacks inherent electrophilicity or nucleophilicity. Its C-H bonds are relatively strong and not easily broken.

Reactions involving the 3-methyl group typically require harsh conditions or radical pathways, neither of which are commonly reported for this specific compound. While condensation of active methyl groups on heterocyclic rings with aldehydes can sometimes be achieved, this usually requires a more activated methyl group (e.g., adjacent to a strongly electron-withdrawing group) or very strong basic conditions to generate a carbanion. The available literature on 5-amino-3-methyl-1-phenylpyrazole focuses almost exclusively on the reactivity at the C4 position and the 5-amino group, suggesting that the 3-methyl group remains a spectator in most of the studied transformations. researchgate.netresearchgate.netnih.gov

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of 5-amino-3-methyl-1-phenylpyrazole is a key consideration for its storage and handling. The compound is a solid with a melting point in the range of 114-117 °C. chemimpex.comchemicalbook.comsigmaaldrich.com

Chemical supplier data indicates that the compound should be stored under refrigeration (2°C to 8°C), which suggests it may degrade over time at ambient temperatures. chemimpex.com Amines, in general, are susceptible to oxidation, and the electron-rich nature of this compound could make it sensitive to air and light over long-term storage.

Upon heating to decomposition, it is reported to emit toxic fumes of nitrogen oxides (NOx), which is a common degradation pathway for nitrogen-containing organic compounds at high temperatures. guidechem.com As a base, the 5-amino group will react exothermically with acids to form salts. lifechempharma.com It is generally incompatible with strong oxidizing agents, isocyanates, and acid chlorides due to the reactive nature of the amino group. lifechempharma.com

Mechanistic Investigations of Key Transformations Involving the Chemical Compound

The mechanisms of the key reactions involving 5-amino-3-methyl-1-phenylpyrazole follow established principles of heterocyclic chemistry.

Electrophilic Substitution (Vilsmeier-Haack Reaction): The mechanism for formylation at the C4 position begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. nih.govwikipedia.org The electron-rich pyrazole ring, activated by the amino (or acetylamino) group, attacks the electrophilic carbon of the Vilsmeier reagent. nih.gov This attack occurs at the C4 position, leading to the formation of a cationic sigma complex (an arenium ion intermediate), which is resonance-stabilized. The subsequent loss of a proton (deprotonation) from the C4 position restores the aromaticity of the pyrazole ring, yielding an iminium ion intermediate. This intermediate is then hydrolyzed during aqueous workup to give the final 4-formylpyrazole product. wikipedia.orgijpcbs.com

Heterocyclization (Pyrazolo[3,4-b]pyridine formation): The formation of the fused pyridine ring has been a subject of mechanistic debate, but generally follows a condensation-cyclization pathway. mdpi.com In reactions with 1,3-dicarbonyl compounds or their equivalents, two main mechanistic proposals exist. mdpi.com One path involves the initial nucleophilic attack of the 5-amino group onto one of the carbonyls, followed by intramolecular cyclization via attack from the C4 carbon onto the second carbonyl. The alternative path suggests the C4 carbon attacks first. In either case, the sequence involves an initial intermolecular condensation followed by an intramolecular cyclization and subsequent dehydration/aromatization steps to yield the stable fused aromatic system. mdpi.combeilstein-journals.org For reactions involving α,β-unsaturated systems like benzylidenemalononitrile, the mechanism is typically initiated by a Michael addition of the 5-amino group to the unsaturated system, followed by intramolecular cyclization and aromatization. researchgate.net

Advanced Structural Analysis and Spectroscopic Characterization of Pyrazole, 5 Amino 3 Methyl 1 Phenethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of "Pyrazole, 5-amino-3-methyl-1-phenethyl-" in solution. The predicted spectra are based on the distinct chemical environments of the protons and carbon atoms within the molecule.

Predicted ¹H and ¹³C NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the pyrazole (B372694) ring, the methyl group, the amino group, and the phenethyl substituent. The ¹³C NMR spectrum will similarly display distinct peaks for each unique carbon atom.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale / Expected Multiplicity |

| Pyrazole-CH | ~5.5 - 5.8 | ~95 - 100 | Singlet (s). The C4-H proton appears in a relatively upfield region for an aromatic proton due to the electron-donating effect of the amino group. |

| Methyl (-CH₃) | ~2.1 - 2.3 | ~10 - 15 | Singlet (s). A typical chemical shift for a methyl group attached to an aromatic ring. |

| Amino (-NH₂) | ~4.0 - 5.0 | N/A | Broad Singlet (br s). The chemical shift is variable and dependent on solvent and concentration. The protons are exchangeable with D₂O. |

| N-CH₂ (Phenethyl) | ~4.1 - 4.3 | ~50 - 55 | Triplet (t). Protons on the methylene (B1212753) group attached to the pyrazole nitrogen, coupled to the adjacent CH₂ group. |

| Ph-CH₂ (Phenethyl) | ~3.0 - 3.2 | ~35 - 40 | Triplet (t). Protons on the benzylic methylene group, coupled to the N-CH₂ group. |

| Phenyl (C₆H₅) | ~7.1 - 7.4 | ~126 - 138 | Multiplet (m). Overlapping signals for the ortho, meta, and para protons of the phenyl ring. |

| Pyrazole C-NH₂ | N/A | ~150 - 155 | The C5 carbon bearing the amino group, shifted downfield. |

| Pyrazole C-CH₃ | N/A | ~145 - 150 | The C3 carbon bearing the methyl group. |

| Pyrazole N-C | N/A | ~138 - 142 | The ipso-carbon of the phenyl ring attached to the phenethyl linker. |

Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign these predicted signals and confirm the molecule's connectivity, a suite of 2D NMR experiments would be essential.

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. google.com The primary expected correlation would be a cross-peak between the N-CH₂ protons (~4.2 ppm) and the Ph-CH₂ protons (~3.1 ppm) of the phenethyl group, confirming their adjacency. google.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. youtube.com It would be used to definitively link the proton signals in the table above to their corresponding carbon signals (e.g., the methyl proton singlet to the methyl carbon, the pyrazole C4-H to the C4 carbon). youtube.com

From the N-CH₂ protons (~4.2 ppm) to the pyrazole ring carbons C5 (~152 ppm) and N1's other adjacent carbon, confirming the attachment of the phenethyl group to the N1 position.

From the methyl protons (~2.2 ppm) to the pyrazole carbons C3 (~147 ppm) and C4 (~97 ppm).

From the Ph-CH₂ protons (~3.1 ppm) to the ipso-carbon of the phenyl ring (~138 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which helps in confirming conformation. A key NOESY cross-peak would be expected between the N-CH₂ protons of the phenethyl group and the ortho-protons of its attached phenyl ring, as well as with the C4-H of the pyrazole ring, depending on the rotational conformation.

Solid-State NMR for Polymorphism and Conformation Analysis

While no solid-state NMR data for the title compound exists, this technique would be invaluable for studying its solid-form characteristics. Unlike solution-state NMR where molecules tumble rapidly, solid-state NMR provides information about the molecule as it exists in a crystal lattice. pharmaffiliates.com

If "Pyrazole, 5-amino-3-methyl-1-phenethyl-" can exist in multiple crystalline forms (polymorphs), solid-state NMR could distinguish them. Different packing arrangements or molecular conformations in polymorphs would lead to distinct chemical shifts and cross-polarization dynamics. pharmaffiliates.com For instance, the ¹³C signals for the phenethyl group might differ between polymorphs if its rotational angle relative to the pyrazole ring changes. This technique can also probe the dynamics of hydrogen bonding, such as proton transfer between the amino group and pyrazole nitrogens. pharmaffiliates.com

X-ray Crystallography for Absolute Structure Determination and Crystal Packing

Single-crystal X-ray crystallography provides the definitive, absolute structure of a molecule in the solid state. Although no crystal structure for "Pyrazole, 5-amino-3-methyl-1-phenethyl-" has been reported, we can predict its likely features based on known structures of similar aminopyrazole derivatives. researchgate.net A successful crystallographic analysis would confirm the connectivity established by NMR and reveal precise bond lengths, bond angles, and torsional angles. A key feature would be the dihedral angle between the plane of the pyrazole ring and the phenyl ring of the phenethyl substituent.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this molecule would be governed by a combination of intermolecular forces.

Hydrogen Bonding: The primary site for hydrogen bonding is the amino group (-NH₂), which acts as a hydrogen bond donor. The pyrazole ring contains two nitrogen atoms that can act as hydrogen bond acceptors. It is highly probable that the crystal structure would feature intermolecular N-H···N hydrogen bonds, potentially linking molecules into centrosymmetric dimers or extended chains. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com Both techniques are complementary and provide a molecular fingerprint.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Assignment |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Strong | Weak | Vibrations of the primary amine (-NH₂) group. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong | Stretching of C-H bonds on the phenyl and pyrazole rings. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium | Stretching of C-H bonds in the phenethyl -CH₂CH₂- linker. |

| C=N / C=C Ring Stretch | 1500 - 1620 | Strong | Strong | Stretching vibrations within the pyrazole and phenyl rings. |

| N-H Bend (Scissoring) | 1580 - 1650 | Strong | Weak | Bending motion of the -NH₂ group. |

| C-N Stretch | 1250 - 1350 | Medium | Medium | Stretching of the C-NH₂ and pyrazole ring C-N bonds. |

| C-H Out-of-Plane Bend | 690 - 900 | Strong | Weak | Bending of C-H bonds on the aromatic rings, characteristic of substitution patterns. |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

For "Pyrazole, 5-amino-3-methyl-1-phenethyl-", which has a molecular formula of C₁₂H₁₅N₃, the calculated exact mass is 201.1266. HRMS, using a technique like electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. An experimental measurement of m/z 202.1339 ± 0.0005 would confirm the elemental composition with high confidence.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the protonated molecular ion ([M+H]⁺, m/z 202.1) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. bris.ac.uk The fragmentation pattern provides a roadmap of the molecule's structure.

Predicted Fragmentation Pathways

The phenethyl group introduces specific, predictable fragmentation pathways. libretexts.org

Benzylic Cleavage: The most common and favorable fragmentation for a phenethyl group is the cleavage of the C-C bond between the two methylene units. This would result in the formation of the highly stable tropylium (B1234903) ion.

Fragment: C₇H₇⁺

Predicted m/z: 91

Cleavage at N1-Carbon Bond: Another likely fragmentation is the cleavage of the bond between the pyrazole N1 atom and the attached methylene group.

Fragment: [C₁₁H₁₂N]⁺ (Phenethyl-imine fragment) or [C₅H₈N₃]⁺ (Pyrazole fragment)

Predicted m/z: 158 or 110

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), although these pathways are often less prominent than the benzylic cleavage. researchgate.net

Table of Predicted MS/MS Fragments

| Predicted m/z | Proposed Fragment Ion Formula | Origin / Fragmentation Pathway |

| 202.13 | [C₁₂H₁₆N₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 110.07 | [C₅H₈N₃]⁺ | Cleavage of the N1-CH₂ bond, pyrazole fragment retains charge. |

| 91.05 | [C₇H₇]⁺ | Cleavage of the benzylic C-C bond, forming the tropylium ion. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

The electronic transitions in aminopyrazole systems are typically dominated by π→π* and intramolecular charge transfer (ICT) transitions. The pyrazole ring itself, along with the phenyl or phenethyl group at the 1-position, constitutes the primary chromophore. The amino group at the 5-position acts as a potent auxochrome, or electron-donating group, which can significantly influence the energy of these transitions and, consequently, the absorption and emission wavelengths.

In similar pyrazole derivatives, the absorption spectra generally exhibit intense bands in the UV region, which are attributed to these π→π* transitions. For instance, studies on related pyrazole compounds have identified absorption maxima that are sensitive to the nature of substituents on the pyrazole and phenyl rings. The presence of an amino group is known to cause a bathochromic (red) shift in the absorption spectrum due to the extension of the conjugated system and the facilitation of ICT from the amino group to the pyrazole ring.

The substitution of a phenyl group with a phenethyl group at the 1-position is not expected to dramatically alter the primary electronic transitions. The phenethyl group consists of a phenyl ring separated from the pyrazole nitrogen by an ethyl bridge. This separation means that the phenyl ring of the phenethyl group is not directly in conjugation with the pyrazole core, unlike in the case of a 1-phenyl substituent. Consequently, the direct electronic communication between the terminal phenyl ring and the pyrazole system is disrupted. This would likely result in a hypsochromic (blue) shift in the absorption and emission spectra of Pyrazole, 5-amino-3-methyl-1-phenethyl- compared to its 1-phenyl analog, as the extent of the π-conjugated system is smaller.

While detailed fluorescence data, including quantum yields and lifetimes, are unavailable for the target compound, many aminopyrazole derivatives are known to be fluorescent. beilstein-journals.org The emission properties are also governed by the nature of the substituents and the solvent environment. The fluorescence of these compounds often arises from an excited state with significant charge transfer character.

To provide a comparative context, the table below presents spectroscopic data for related pyrazole derivatives. It is important to note that these values are for analogous compounds and should be considered as a reference for estimating the potential properties of Pyrazole, 5-amino-3-methyl-1-phenethyl- .

Table 1: Spectroscopic Data for Related Pyrazole Derivatives

| Compound Name | Solvent | Absorption Max (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Reference |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Ethanol (B145695) | 255 | Not Reported | Not Reported | nih.gov |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Dichloromethane | 255 | Not Reported | Not Reported | nih.gov |

Note: The data presented in this table is for structurally related compounds and is intended for comparative purposes only. No direct experimental data for Pyrazole, 5-amino-3-methyl-1-phenethyl- was found.

Computational Chemistry and Theoretical Investigations of Pyrazole, 5 Amino 3 Methyl 1 Phenethyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure and Bonding

To understand the electronic structure and bonding of Pyrazole (B372694), 5-amino-3-methyl-1-phenethyl-, quantum chemical calculations would be the primary tool. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for a molecule of this size. eurasianjournals.commdpi.comresearchgate.netresearchgate.net

A typical DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, various electronic properties can be calculated, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These calculations would reveal the reactive sites of the molecule; for instance, the amino group would be expected to be a primary site for electrophilic attack. The phenethyl group, with its flexible ethyl linker, would introduce additional conformational possibilities compared to a rigid phenyl group.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), could provide even more accurate results, though at a higher computational expense. These calculations would refine our understanding of electron correlation effects on the molecule's structure and energy.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational methods are instrumental in predicting spectroscopic data, which can aid in the experimental characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nih.govchemicalbook.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of Pyrazole, 5-amino-3-methyl-1-phenethyl-, its theoretical NMR spectrum can be generated. This would be invaluable for confirming the structure of a synthesized sample. The flexible nature of the phenethyl group would likely result in a range of possible conformations, each with slightly different predicted chemical shifts, which would need to be considered. researchgate.net

Vibrational Frequencies: The infrared (IR) and Raman spectra of the compound can be simulated by calculating its vibrational frequencies. This is typically done using DFT, and the results can be compared with experimental spectra to confirm the presence of specific functional groups and to aid in the assignment of vibrational modes.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govsemanticscholar.orgresearchgate.net These calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions responsible for the observed absorptions, often involving the π-systems of the pyrazole and phenyl rings, could be identified.

Conformational Analysis and Molecular Dynamics Simulations

The phenethyl group introduces significant conformational flexibility to the molecule. A thorough conformational analysis would be necessary to identify the low-energy conformers of Pyrazole, 5-amino-3-methyl-1-phenethyl-. This would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Molecular Dynamics (MD) simulations could provide a more dynamic picture of the molecule's behavior over time. eurasianjournals.com By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformational states. This would be particularly important for understanding how the molecule might interact with other molecules or a biological target.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. pharmaguideline.comresearchgate.netnih.govorganic-chemistry.org For the synthesis of Pyrazole, 5-amino-3-methyl-1-phenethyl-, theoretical modeling could be used to elucidate the reaction pathway. This would involve identifying the reactants, products, and any intermediates, and then locating the transition states that connect them.

By calculating the energies of these species, the activation energy for each step of the reaction can be determined, providing insight into the reaction kinetics. For instance, in a typical pyrazole synthesis, the mechanism of the initial condensation and subsequent cyclization could be modeled to understand the factors that control the reaction's efficiency and regioselectivity.

Quantitative Structure-Property Relationships (QSPR) for Analogues (Focus on physico-chemical properties, not biological activity)

While no specific QSPR studies for Pyrazole, 5-amino-3-methyl-1-phenethyl- exist, this methodology could be applied to a series of its analogues to predict their physicochemical properties. ej-chem.orgijpsr.comnih.gov QSPR models establish a mathematical relationship between the structural features of a molecule (described by molecular descriptors) and a particular property.

For a series of 1-substituted-5-amino-3-methylpyrazoles, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time. This would involve calculating a wide range of molecular descriptors (e.g., topological, electronic, and constitutional) for each analogue and then using statistical methods to build a predictive model.

Investigation of Supramolecular Interactions and Self-Assembly Propensities

The presence of an amino group and the pyrazole ring's nitrogen atoms suggests that Pyrazole, 5-amino-3-methyl-1-phenethyl- could participate in hydrogen bonding. This could lead to the formation of supramolecular assemblies, such as dimers or extended networks, in the solid state. rsc.org

Computational studies could be used to investigate the strength and geometry of these interactions. For example, the interaction energies of different hydrogen-bonded dimers could be calculated to predict the most likely self-assembly motifs. The interplay of hydrogen bonding and π-π stacking interactions involving the phenyl and pyrazole rings would also be a key area of investigation.

Derivatization and Functionalization Studies of Pyrazole, 5 Amino 3 Methyl 1 Phenethyl

Synthesis of Substituted Analogues via Modifications of the Amino, Methyl, and Phenethyl Groups

The functional groups of 5-amino-3-methyl-1-phenethylpyrazole—specifically the 5-amino, 3-methyl, and 1-phenethyl moieties—are key targets for synthetic modification to generate a library of substituted analogues. The reactivity of the 5-aminopyrazole core is well-documented, with the exocyclic amino group being the most nucleophilic site, followed by the endocyclic N2 nitrogen and the C4 carbon of the pyrazole (B372694) ring. nih.gov

Modifications of the Amino Group: The primary amino group at the C5 position is the most common site for derivatization. It readily undergoes reactions with various electrophiles.

Acylation: Reaction with acylating agents such as acetic anhydride (B1165640) or benzoyl chloride leads to the formation of the corresponding 5-acylamino pyrazoles. scirp.org

Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases or imines. For instance, reacting the closely related 5-amino-3-methyl-1-phenylpyrazole with 5-nitrosalicylaldehyde produces a bioactive Schiff base ligand. nih.gov

Reaction with Isocyanates and Isothiocyanates: These reactions can be used to introduce urea or thiourea functionalities, which are valuable in medicinal chemistry.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various substitution reactions to introduce a range of functional groups.

Reaction with β-Ketoesters and Malononitrile (B47326) Derivatives: These reactions often serve as a prelude to cyclization for forming fused rings but initially involve the formation of enamine intermediates through the reaction at the amino group. For example, treatment with ethoxymethylenemalononitrile (B14416) or ethyl 2-cyano-3-ethoxyacrylate yields substituted aminopyrazole derivatives. researchgate.net

Modifications of the Methyl and Phenethyl Groups: While modifications of the amino group are most prevalent, the methyl and phenethyl groups also offer opportunities for functionalization, albeit through more complex synthetic routes.

Methyl Group Functionalization: The methyl group is generally less reactive. However, it can potentially be halogenated under radical conditions or functionalized following metallation.

Phenethyl Group Functionalization: The aromatic ring of the phenethyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation), allowing for the introduction of various substituents. The specific reaction conditions would need to be optimized to avoid side reactions with the reactive pyrazole core.

The table below summarizes common derivatization reactions targeting the amino group of the pyrazole core, based on studies of analogous compounds.

| Reagent Type | Functional Group Targeted | Resulting Product Class | Reference Example |

| Acyl Halides / Anhydrides | 5-Amino | 5-Acylamino Pyrazoles | Reaction with acetic anhydride scirp.org |

| Aldehydes / Ketones | 5-Amino | Schiff Bases (Imines) | Condensation with 5-nitrosalicylaldehyde nih.gov |

| Benzenesulfonyl chloride | 5-Amino | Sulfonamides | Reaction with benzenesulfonyl chloride researchgate.net |

| Arenediazonium salt | C4-Position (via Amino Group) | Azo Dyes | Coupling with diazonium salts researchgate.net |

| Ethoxymethylenemalononitrile | 5-Amino | Substituted Enamines | Reaction with ethoxymethylenemalononitrile researchgate.net |

Formation of Fused Heterocyclic Systems (e.g., Pyrazolopyridines, Pyrazolopyrimidines)

5-Aminopyrazoles are extensively used as synthons for constructing fused heterocyclic systems due to their embedded 1,3-dinucleophilic character. scirp.org The reaction of the amino group and the C4 carbon with various bielectrophiles is a primary strategy for synthesizing bicyclic systems like pyrazolopyridines and pyrazolopyrimidines.

Pyrazolopyridines: The synthesis of the pyrazolo[3,4-b]pyridine core is a common transformation. This is typically achieved by reacting the 5-aminopyrazole with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable three-carbon electrophilic synthons. mdpi.com

Reaction with 1,3-Diketones: The condensation of 5-amino-3-methyl-1-phenylpyrazole with 1,3-diketones in glacial acetic acid was one of the earliest methods to produce N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines. mdpi.com

Reaction with α,β-Unsaturated Ketones: A proposed mechanism involves an initial Michael addition of the nucleophilic C4 carbon of the pyrazole to the unsaturated ketone, followed by intramolecular cyclization of the amino group onto the carbonyl carbon, dehydration, and subsequent aromatization. nih.govmdpi.com

Multicomponent Reactions: One-pot multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like malononitrile or a β-diketone) are efficient methods for generating highly substituted pyrazolopyridines. scirp.orgfrontiersin.org

Pyrazolopyrimidines: Pyrazolopyrimidines, which are structural analogues of purines, are another major class of fused heterocycles derived from 5-aminopyrazoles. d-nb.infomdpi.com The synthesis of the pyrazolo[1,5-a]pyrimidine system is particularly common and involves the reaction of the 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. The reaction proceeds via nucleophilic attack of the exocyclic amino group on a carbonyl carbon, followed by cyclization involving the endocyclic N1-H (or N2 in this case) onto the second carbonyl. nih.gov

Condensation with β-Enaminones: β-Enaminones are effective reagents for constructing the pyrimidine ring, leading to variously substituted pyrazolo[1,5-a]pyrimidines. nih.gov

Reaction with Malonates: Diethyl malonate can be used to synthesize pyrazolo[1,5-a]pyrimidine derivatives, although regioselectivity can be a factor. nih.gov

Reaction with Chalcones: The reaction with certain chalcones (α,β-unsaturated ketones) can also lead to pyrazolopyrimidine systems under specific conditions.

The choice of reactants and reaction conditions (e.g., catalyst, solvent, temperature) is crucial for directing the reaction towards the desired fused heterocyclic system.

Preparation of Metal Complexes and Coordination Polymers Utilizing the Chemical Compound as a Ligand

The nitrogen atoms in the pyrazole ring and the exocyclic amino group make 5-amino-3-methyl-1-phenethylpyrazole and its derivatives excellent candidates for use as ligands in coordination chemistry. These ligands can coordinate with various transition metal ions to form discrete metal complexes or extended coordination polymers with interesting structural and electronic properties.

The parent compound, 5-amino-3-methyl-1-phenethylpyrazole, can act as a monodentate or bidentate ligand. However, it is more commonly derivatized first to create more robust multidentate ligands. A frequent strategy involves converting the amino group into an imine via condensation with an aldehyde that contains another donor group (e.g., a hydroxyl or carboxyl group). This creates Schiff base ligands capable of forming stable chelate rings with metal ions.

Schiff Base Ligands: A common approach is the reaction of the aminopyrazole with salicylaldehyde or its derivatives. The resulting Schiff base ligand can coordinate to a metal center in a bidentate fashion through the azomethine nitrogen (C=N) and the phenolic oxygen (O-H). nih.gov If the pyrazole N2 atom also participates in coordination, the ligand can be tridentate.

Coordination Modes:

Monodentate: Coordination may occur through the N2 atom of the pyrazole ring.

Bidentate Chelation: This is the most common mode for derivative ligands. For example, in complexes of Schiff bases derived from 5-aminopyrazoles, coordination occurs through the azomethine nitrogen and another donor atom (e.g., phenolic oxygen), forming a stable five- or six-membered chelate ring. mdpi.comnih.gov

Bridging Ligand: The pyrazole unit can act as a bridge between two metal centers, with N1 and N2 acting as donor atoms, leading to the formation of coordination polymers.

The steric bulk of the N1-phenethyl group and the C3-methyl group can influence the geometry of the resulting metal complex and may prevent the formation of certain polymeric structures.

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in the metal complexes formed from 5-amino-3-methyl-1-phenethylpyrazole-based ligands.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. For Schiff base complexes, a key indicator is the shift in the stretching frequency of the azomethine group (ν(C=N)) upon complexation. nih.gov The disappearance of the broad ν(O-H) band (for phenolic Schiff bases) and the appearance of new bands in the far-IR region corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds also provide evidence of coordination.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation can provide insights into the binding mode.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about the electronic transitions and the coordination geometry around the metal ion. The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) or d-d transitions. nih.govnih.gov These bands are often shifted compared to the free ligand, indicating coordination. nih.gov

Mass Spectrometry: This technique is used to determine the molecular weight and confirm the stoichiometry of the complexes.

Elemental Analysis: Provides the percentage composition of C, H, and N, which helps in confirming the proposed formula of the complex. nih.govmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular interactions in the solid state. mdpi.comnih.gov

The data below shows typical spectroscopic shifts observed upon complexation of a Schiff base derived from a 5-aminopyrazole analogue.

| Spectroscopic Technique | Observation in Free Ligand | Observation in Metal Complex | Inference |

| IR Spectroscopy | ν(C=N) at ~1630-1640 cm⁻¹ | Shift of ν(C=N) to lower or higher frequency | Coordination via azomethine nitrogen nih.gov |

| IR Spectroscopy | Broad ν(O-H) at ~3400 cm⁻¹ | Disappearance of ν(O-H) band | Deprotonation and coordination of phenolic oxygen |

| UV-Vis Spectroscopy | π→π* and n→π* bands | Shift in ligand bands and appearance of new charge transfer or d-d bands | Coordination and specific geometry (e.g., octahedral) nih.gov |

These characterization methods collectively allow for the comprehensive determination of the structure and coordination environment of metal complexes derived from 5-amino-3-methyl-1-phenethylpyrazole.

Applications of Pyrazole, 5 Amino 3 Methyl 1 Phenethyl in Non Biological Research Areas

Integration into Materials Science

Components in Luminescent or Optoelectronic Materials

Should research on "Pyrazole, 5-amino-3-methyl-1-phenethyl-" become available in the future, a detailed article could be composed. At present, the scientific record does not support the creation of the requested content.

Applications in Chemo-Sensors and Probes for Chemical Detection

Information not available.

Table of Chemical Compounds Mentioned

Since no research findings could be presented, no chemical compounds are listed in relation to the specific application requested.

Advanced Analytical Methodologies for Research on Pyrazole, 5 Amino 3 Methyl 1 Phenethyl

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic methods are fundamental for the separation, identification, and quantification of "Pyrazole, 5-amino-3-methyl-1-phenethyl-" from reaction mixtures, synthetic byproducts, and degradants. The choice of technique depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of pyrazole (B372694) derivatives. tcichemicals.com Reversed-phase HPLC (RP-HPLC) is particularly suitable for a polar compound like an aminopyrazole. ijcpa.in A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer (like 0.1% trifluoroacetic acid) and an organic modifier such as methanol (B129727) or acetonitrile. ijcpa.in Detection is commonly performed using a UV detector, as the pyrazole and phenyl rings provide strong chromophores. ijcpa.in Method validation according to ICH guidelines ensures accuracy, precision, specificity, and linearity. ijcpa.in For "Pyrazole, 5-amino-3-methyl-1-phenethyl-", HPLC is used to determine its purity, often specified as a percentage of the total peak area in the chromatogram. tcichemicals.comtcichemicals.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed if the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for molecular weight determination and structural elucidation through fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity. It couples the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. This technique is invaluable for identifying the compound in complex matrices and for structural confirmation of related impurities. After separation by LC, the parent ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic daughter ions, confirming the structure with high confidence.

| Parameter | HPLC Conditions for Analysis of a Related Pyrazole Derivative |

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) ijcpa.in |

| Mobile Phase | 0.1% Trifluoroacetic Acid : Methanol (20:80) ijcpa.in |

| Flow Rate | 1.0 mL/min ijcpa.in |

| Detection | UV at 206 nm ijcpa.in |

| Column Temperature | 25 ± 2°C ijcpa.in |

| Injection Volume | 5.0 µL ijcpa.in |

| Purity Specification | >98.0% (by HPLC) tcichemicals.comtcichemicals.com |

Electroanalytical Methods for Redox Characterization

Electroanalytical techniques, particularly cyclic voltammetry (CV), are powerful for investigating the redox behavior of "Pyrazole, 5-amino-3-methyl-1-phenethyl-". nih.gov The presence of the electron-rich aminopyrazole core makes the molecule susceptible to oxidation. nih.govresearchgate.net

Cyclic voltammetry involves scanning the potential of a working electrode and measuring the resulting current. acs.org The experiment provides information on the oxidation and reduction potentials of the molecule, offering insights into its electronic properties and reactivity. researchgate.net For "Pyrazole, 5-amino-3-methyl-1-phenethyl-", CV can characterize the oxidation of the amino group and the pyrazole ring. The resulting voltammogram would reveal the potential at which these electrochemical processes occur and whether they are reversible or irreversible. Such studies are typically performed in a non-aqueous solvent with a supporting electrolyte, using a three-electrode system (working, reference, and auxiliary electrodes). acs.org The data obtained can be used to understand potential reaction mechanisms, such as electrooxidative coupling or functionalization. nih.gov

| Technique | Information Obtained | Relevance to Pyrazole, 5-amino-3-methyl-1-phenethyl- |

| Cyclic Voltammetry (CV) | Oxidation and reduction potentials. researchgate.net | Characterizes the electrochemical stability and redox behavior of the amino and pyrazole moieties. nih.gov |

| Reversibility of redox processes. | Indicates the stability of the generated radical cations or dications. | |

| Electron transfer kinetics. | Provides insight into the rate of electron transfer at the electrode surface. |

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Thermal Stability

Thermal analysis techniques are essential for determining the thermal stability, melting point, and other phase transitions of "Pyrazole, 5-amino-3-methyl-1-phenethyl-".

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature, which indicates the compound's thermal stability. For pyrazole derivatives, TGA curves often show that degradation can occur at temperatures above 250°C. researchgate.netmdpi.com The analysis is typically performed under an inert atmosphere (like argon or nitrogen) to prevent oxidative decomposition. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point, which is a key indicator of purity. mdpi.com The melting point for the closely related 5-amino-3-methyl-1-phenylpyrazole is reported to be in the range of 114-117°C. chemicalbook.comsigmaaldrich.com DSC can also detect other phase transitions, such as glass transitions or crystallization events, providing a complete thermal profile of the material. mdpi.com

| Analysis | Parameter | Typical Values for Related Pyrazole Compounds |

| DSC | Melting Point (Tₘ) | 114-117 °C (for 5-Amino-3-methyl-1-phenylpyrazole) sigmaaldrich.com |

| Endothermic/Exothermic Peaks | Reveals phase transitions (melting, crystallization). researchgate.netmdpi.com | |

| TGA | Initial Decomposition Temp. (Tₔₑ꜀) | Typically >250 °C. researchgate.net |

| Mass Loss Steps | Indicates multi-stage decomposition processes. researchgate.net |

Advanced Diffraction Techniques (beyond single crystal X-ray) for Powder and Thin Film Analysis

While single-crystal X-ray diffraction provides the definitive molecular structure, other diffraction techniques are vital for characterizing the compound in its more common polycrystalline or thin-film forms.

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a solid sample. It provides information on the crystal structure, phase purity, and degree of crystallinity. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid. For "Pyrazole, 5-amino-3-methyl-1-phenethyl-", PXRD would be used to confirm that the synthesized bulk material consists of the desired crystalline phase and to identify any polymorphic forms. Studies on related materials have used PXRD to analyze the crystallinity of pyrazole-doped polymer electrolytes. researchgate.net

Thin Film Analysis: Pyrazole derivatives are investigated for their potential in optoelectronic applications, often as thin films. nih.govnih.gov Techniques like grazing-incidence X-ray diffraction (GIXRD) can be used to determine the crystal structure and orientation of molecules within a thin film deposited on a substrate. Furthermore, atomic force microscopy (AFM) is often used in conjunction with diffraction techniques to study the surface morphology and roughness of pyrazole-based thin films. nih.govnih.gov The optical properties of these films, such as the band gap, can be correlated with their structural characteristics. nih.gov

| Technique | Application | Information Gained for Pyrazole, 5-amino-3-methyl-1-phenethyl- |

| Powder X-ray Diffraction (PXRD) | Analysis of polycrystalline powder. | Crystalline phase identification, polymorphism screening, purity assessment. researchgate.net |

| Grazing-Incidence X-ray Diffraction (GIXRD) | Structural analysis of thin films. | Molecular orientation, crystal structure within the film. nih.gov |

| Atomic Force Microscopy (AFM) | Surface analysis of thin films. nih.gov | Surface morphology, roughness, and domain structure. nih.gov |

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Research Gaps for Pyrazole (B372694), 5-amino-3-methyl-1-phenethyl-

The primary academic discovery concerning analogous 5-aminopyrazoles is their role as highly versatile and polyfunctional chemical building blocks. mdpi.com Specifically, compounds like 5-amino-3-methyl-1-phenylpyrazole serve as crucial precursors for the synthesis of a variety of fused heterocyclic systems. mdpi.comresearchgate.net The aminopyrazole structure contains three nucleophilic sites—the N1 and C5-amino nitrogens, and the C4 carbon—which allows for a diverse range of chemical transformations. nih.govbeilstein-journals.org Research has demonstrated that these compounds readily undergo cyclization and cycloaddition reactions with bi-electrophiles to form complex molecules, most notably pyrazolo[3,4-b]pyridines, which are significant scaffolds in medicinal and materials chemistry. researchgate.netnih.govbeilstein-journals.orgresearchgate.net

The reaction of 5-amino-3-methyl-1-phenylpyrazole with various reagents like β-ketonitriles, α,β-unsaturated ketones, and aldehydes has been shown to produce fused-ring systems with high yields. researchgate.netnih.gov For instance, its reaction with 2-formylbenzoic acid yields (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, a complex heterocyclic structure synthesized and characterized for its supramolecular behavior. researchgate.netnih.gov

Key Research Gaps:

The most significant research gap is the near-total absence of dedicated studies for Pyrazole, 5-amino-3-methyl-1-phenethyl- itself. This presents a clear opportunity for foundational research. Specific gaps include:

Synthesis and Characterization: A standardized, high-yield synthesis protocol for the title compound has not been published. Detailed characterization data (NMR, IR, MS, X-ray crystallography) is absent from the scientific record.

Comparative Analysis: No studies have been conducted to compare the physicochemical properties (e.g., solubility, melting point, crystal packing) of the 1-phenethyl derivative against its well-documented 1-phenyl analogue.

Reactivity Profile: While the reactivity can be inferred, no specific investigations have confirmed the regioselectivity and efficiency of its reactions to form fused heterocycles.

Non-Biological Applications: The potential of this specific compound in materials science has not been explored.

Emerging Synthetic Strategies and Methodological Advancements

The synthesis of Pyrazole, 5-amino-3-methyl-1-phenethyl- can be reliably predicted based on established methods for 5-aminopyrazoles. The most common and direct route involves the cyclocondensation reaction between a substituted hydrazine (B178648) and a β-functionalized nitrile. beilstein-journals.orgnih.gov

Predicted Synthetic Route: The synthesis would involve the reaction of phenethylhydrazine with a suitable β-ketonitrile, such as ethyl acetoacetate or cyanoacetone . beilstein-journals.orggoogle.com The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Emerging Methodologies: Modern organic synthesis focuses on improving efficiency, sustainability, and yield. Several advanced strategies applicable to the synthesis of the title compound have emerged for the broader pyrazole class:

Multicomponent Reactions (MCRs): One-pot reactions involving an aldehyde, malononitrile (B47326), and a hydrazine derivative are increasingly used to construct highly substituted pyrazoles efficiently. tandfonline.comresearchgate.net An MCR approach for the title compound would involve phenethylhydrazine, acetaldehyde (B116499) (or a derivative), and malononitrile.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles. nih.govresearchgate.net This method offers a green chemistry alternative to conventional heating.

Ionic Liquids as Solvents: Ionic liquids have been successfully used as recyclable solvents and catalysts for the synthesis of pyrazolo[3,4-b]pyridines, offering excellent yields and simplifying product isolation. nih.gov

Solid-Phase Synthesis: For creating libraries of derivatives, solid-supported synthesis of 5-aminopyrazoles has been developed, which facilitates purification and automation. beilstein-journals.org

These modern techniques represent significant advancements over classical methods and could be readily adapted for the efficient and environmentally benign synthesis of Pyrazole, 5-amino-3-methyl-1-phenethyl- and its derivatives.

Prospective Avenues for Expanding Non-Biological Applications

While much of the research on pyrazoles is driven by their biological activity, the core structure is also of great interest in materials science. The introduction of the phenethyl group, which adds flexibility and potential for π-stacking interactions, could modulate these properties in interesting ways.

Potential Non-Biological Applications:

Chromophores and Fluorescent Dyes: Pyrazole derivatives are known to be components of fluorescent agents. nih.gov The synthesis of coumarin-based chromophores from 5-aminopyrazole derivatives has been reported, with investigations into their fluorescence spectroscopy and DFT calculations confirming their potential as advanced materials. nih.govbeilstein-journals.org The amino group of the title compound could be diazotized and coupled to form azo dyes, or condensed with other molecules to create novel chromophoric systems.

Organic Light-Emitting Diodes (OLEDs): Some pyrazole derivatives have been investigated for their electroluminescent properties and use as semiconductors in OLEDs. nih.gov The electronic properties of the pyrazole ring can be tuned by substitution, making Pyrazole, 5-amino-3-methyl-1-phenethyl- a candidate for modification into an emissive or charge-transporting material.

Liquid Crystals: The rigid, aromatic core of the pyrazole ring is a structural feature found in some liquid crystalline compounds. nih.govnih.gov By attaching appropriate long-chain alkyl or other mesogenic groups to the phenethyl or amino moieties, it may be possible to induce liquid crystal phases.

Supramolecular Chemistry: The N-H and NH2 groups on the pyrazole ring can act as hydrogen bond donors, while the ring nitrogens can act as acceptors. This makes the molecule an excellent candidate for building complex, self-assembling supramolecular structures through predictable hydrogen bonding patterns. researchgate.net

The following table summarizes these prospective applications:

| Prospective Application | Relevant Chemical Property | Rationale & Research Direction |

|---|---|---|

| Fluorescent Probes & Dyes | Aromatic, conjugated system; reactive amino group | Derivatization of the amino group to create extended π-systems for use as sensors or markers. nih.govbeilstein-journals.orgnih.gov |

| OLED Materials | Semiconducting and electroluminescent potential | Synthesis of derivatives to serve as emissive layer or charge-transport materials in electronic devices. nih.gov |

| Liquid Crystals | Rigid core with modifiable peripheral groups | Functionalization with mesogenic units to induce and study liquid crystalline phases. nih.gov |

| Coordination Chemistry | Presence of N-donor atoms | Use as a ligand to form metal complexes for catalysis or as functional magnetic materials. |

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The study of Pyrazole, 5-amino-3-methyl-1-phenethyl- and its derivatives is inherently interdisciplinary, bridging several key areas of chemistry.

Synthetic & Process Chemistry: There is a clear opportunity to develop and optimize novel, sustainable synthetic routes (e.g., MCRs, flow chemistry, microwave-assisted synthesis) for this specific compound and its derivatives. nih.govresearchgate.net This work is foundational for all other applications.

Materials Science & Physical Chemistry: The exploration of this compound in OLEDs, liquid crystals, and as fluorescent dyes requires a deep understanding of its photophysical properties (absorption, emission, quantum yield), thermal stability, and solid-state packing. nih.govbeilstein-journals.orgnih.gov This involves collaboration between synthetic chemists and materials scientists.

Organometallic Chemistry & Catalysis: The two adjacent nitrogen atoms of the pyrazole ring make it an excellent bidentate ligand for coordinating with metal ions. Research into the metal complexes of Pyrazole, 5-amino-3-methyl-1-phenethyl- could lead to new catalysts, magnetic materials, or sensor arrays.

Analytical Chemistry: If the compound or its derivatives exhibit strong fluorescence or unique electrochemical properties, they could be developed as selective chemosensors for detecting metal ions or other analytes. The synthesis of pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores, which have been studied by cyclic voltammetry, points toward this potential. nih.govbeilstein-journals.org

The exploration of Pyrazole, 5-amino-3-methyl-1-phenethyl- offers a rich field of inquiry, starting from fundamental synthesis and branching into advanced materials and analytical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-3-methyl-1-phenethylpyrazole, and how can purity be ensured?

- Methodology :

- Stepwise Synthesis : Begin with condensation of phenylhydrazine derivatives with malonaldehydic acid to form pyrazole precursors, followed by regioselective bromination (e.g., using N-bromosuccinimide, NBS) .

- Cyclization and Oxidation : Cyclize intermediates with methyl acrylate, followed by oxidation to stabilize the pyrazole core .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) with UV detection at 254 nm .

- Validation : Characterize intermediates and final products using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for structural characterization of pyrazole derivatives?

- Key Techniques :

- IR Spectroscopy : Identify functional groups (e.g., NH stretching at 3300–3400 cm) and confirm cyclization .

- NMR : Use -NMR to verify substitution patterns (e.g., phenethyl group protons at δ 2.8–3.2 ppm) and -NMR to confirm carbonyl/amine groups .

- X-ray Crystallography : Resolve crystal structures to validate regiochemistry, as demonstrated for related pyrazole carbaldehyde derivatives .

Advanced Research Questions

Q. How can molecular docking studies guide the design of 5-amino-3-methyl-1-phenethylpyrazole derivatives for target-specific activity?

- Approach :

- Target Selection : Prioritize receptors like EcR/USP (ecdysone receptor) or mGluR5 based on structural homology to known pyrazole ligands .

- Docking Protocols : Use AutoDock Vina or Schrödinger Suite to model interactions. For example, dock the phenethyl moiety into hydrophobic pockets and the amino group for hydrogen bonding .

- Validation : Compare docking scores with experimental IC values from kinase assays or radioligand binding studies .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Strategies :

- Comparative Assays : Test the compound in parallel against standardized models (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT assays for cytotoxicity) .

- Structural Probes : Introduce substituents (e.g., trifluoromethyl or fluoro groups) to isolate electronic effects on bioactivity .

- Meta-Analysis : Reconcile discrepancies by evaluating assay conditions (e.g., cell lines, concentration ranges) across studies .

Q. What strategies improve regioselective functionalization of the pyrazole ring?

- Regiochemical Control :

- Directing Groups : Use amino or phenethyl substituents to steer electrophilic substitutions to the C4 position .

- Metal-Free Systems : Employ iodine-mediated reactions for halogenation, ensuring compatibility with sensitive functional groups (e.g., NH) .

- Computational Modeling : Predict reactivity using DFT calculations (e.g., Fukui indices) to identify electron-rich sites for functionalization .

Methodological Challenges and Solutions

Q. How can solubility issues in biological assays be addressed for this hydrophobic pyrazole derivative?

- Solutions :

- Prodrug Design : Synthesize phosphate or acetate esters to enhance aqueous solubility .

- Formulation : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain compound stability in cell culture media .

Q. What computational tools are recommended for predicting metabolic stability?

- Tools :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and plasma protein binding .

- Metabolite Identification : Perform in silico fragmentation with Mass Frontier to anticipate oxidative metabolites (e.g., N-demethylation) .

Critical Analysis of Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.